molecular formula C5H4ClNO2 B1587302 5-Methylisoxazole-3-carbonyl chloride CAS No. 39499-34-8

5-Methylisoxazole-3-carbonyl chloride

Cat. No.: B1587302
CAS No.: 39499-34-8
M. Wt: 145.54 g/mol
InChI Key: XMVNMWDLOGSUSM-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO2 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylisoxazole-3-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 5-methylisoxazole with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:

5-Methylisoxazole+SOCl25-Methylisoxazole-3-carbonyl chloride+SO2+HCl\text{5-Methylisoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methylisoxazole+SOCl2​→5-Methylisoxazole-3-carbonyl chloride+SO2​+HCl

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides to form isoxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

    Cycloaddition: Reagents such as alkynes and nitrile oxides are used under mild conditions, often with a catalyst like copper(I) chloride.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Isoxazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

5-Methylisoxazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is employed in the development of bioactive molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methylisoxazole-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the isoxazole moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-4-carbonyl chloride
  • 3-Methylisoxazole-5-carbonyl chloride
  • Isoxazole-3-carbonyl chloride

Uniqueness

5-Methylisoxazole-3-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct reactivity and properties compared to other isoxazole derivatives

Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNMWDLOGSUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192639
Record name 5-Methylisoxazole-3-carbonyl chloride
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Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39499-34-8
Record name 5-Methyl-3-isoxazolecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylisoxazole-3-carbonyl chloride
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Record name 5-Methylisoxazole-3-carbonyl chloride
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Record name 5-methylisoxazole-3-carbonyl chloride
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Record name 5-Methylisoxazole-3-carbonyl chloride
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Synthesis routes and methods

Procedure details

Ethyl 5-methylisoxazole-3-carboxylate (500 mg, 3.22 mmol) was suspended in MeOH-THF-H2O (20 mL, 1:1:1) and lithium hydroxide monohydrate (1.35 g, 32.2 mmol) was added. The reaction mixture was stirred for 16 h at room temperature, and acidified with 1N HCl. The crude product was extracted with ethyl acetate, and ethyl acetate layer was dried (Na2SO4) and solvent evaporated. The white solid thus obtained, was suspended in dichloromethane (30 mL) and treated with thionyl chloride (2.35 mL, 32.3 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, 5-methylisoxazole-3-carbonyl chloride was obtained as a colorless syrup (330 mg, 70%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.35 mL
Type
reactant
Reaction Step Four
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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